Chlorure d'isobutyryle

Vue d'ensemble

Description

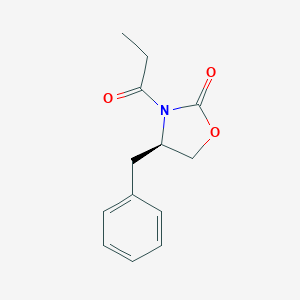

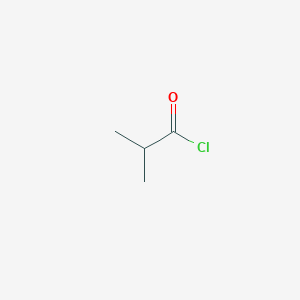

Isobutyryl chloride, also known as 2-methylpropanoyl chloride, is an organic compound with the molecular formula C4H7ClO. It is a colorless liquid and the simplest branched-chain acyl chloride. This compound is primarily used as an intermediate in organic synthesis .

Applications De Recherche Scientifique

Isobutyryl chloride has several applications in scientific research:

- Organic Synthesis: It is used in the synthesis of fully isobutyramide terminated hyperbranched polyethylenimines .

- Separation and Identification: It plays a role in the separation and identification of shikonin and its ester derivatives in the root epidermis of Echium italicum .

- Acylating Agent: Employed as a versatile acylating agent for the ketimine derivatives of alpha-amino esters, nucleosides, and pyrroles .

Mécanisme D'action

Target of Action

Isobutyryl chloride, also known as 2-methylpropanoyl chloride, is an organic compound with the formula (CH3)2CHCOCl . It is a colorless liquid and the simplest branched-chain acyl chloride . As an ordinary acid chloride, it is involved in many reported transformations .

Mode of Action

Isobutyryl chloride is known to react with various compounds. For instance, it reacts with guanine to yield N(2)-isobutyrylguanine . It can also undergo dehydrohalogenation with triethylamine to give 2,2,4,4-tetramethylcyclobutanedione . Furthermore, it can be treated with hydrogen fluoride to produce the acid fluoride .

Biochemical Pathways

Isobutyryl chloride is associated with the metabolism of valine, an essential amino acid . Elevated levels of isobutyryl chloride are linked with isobutyryl-CoA dehydrogenase deficiency, an inherited disorder of valine metabolism . On the other hand, its isomer, butyrylcarnitine, is associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inherited disorder of short-chain fatty acid oxidation .

Pharmacokinetics

Its physical properties such as density (1017 g/mL at 25 °C ) and boiling point (91–93 °C ) can influence its bioavailability.

Result of Action

The molecular and cellular effects of isobutyryl chloride’s action depend on the specific reactions it undergoes. For example, when it reacts with guanine, it yields N(2)-isobutyrylguanine . This could potentially alter the structure and function of DNA, given that guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA.

Action Environment

Environmental factors can influence the action, efficacy, and stability of isobutyryl chloride. For instance, in the event of a spill, it is recommended to cover it with dry earth, dry sand, or other non-combustible material followed by a plastic sheet to minimize spreading or contact with rain . This suggests that exposure to moisture or other environmental elements could potentially affect its stability and reactivity.

Analyse Biochimique

Biochemical Properties

As an ordinary acid chloride, isobutyryl chloride is subject to many reported transformations . It reacts with amines to yield amides and with alcohols to yield esters . These reactions suggest that isobutyryl chloride can interact with various biomolecules, including enzymes and proteins, through acylation reactions .

Cellular Effects

It is known that acyl chlorides, including isobutyryl chloride, can react with cellular components such as proteins and nucleic acids, potentially altering their function .

Molecular Mechanism

Isobutyryl chloride, as an acyl chloride, can participate in acylation reactions, where it reacts with nucleophiles such as amines and alcohols . This suggests that isobutyryl chloride could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression through acylation reactions .

Temporal Effects in Laboratory Settings

It is known that isobutyryl chloride is a reactive compound that can undergo various transformations .

Metabolic Pathways

It is known that acyl chlorides, including isobutyryl chloride, can participate in various biochemical reactions .

Transport and Distribution

Due to its reactivity, it is likely that isobutyryl chloride can interact with various cellular components .

Subcellular Localization

Given its reactivity, it is likely that isobutyryl chloride can interact with various subcellular components .

Méthodes De Préparation

Isobutyryl chloride is typically prepared by the chlorination of isobutyric acid. The reaction involves the use of thionyl chloride or phosphorus trichloride as chlorinating agents. The process is carried out under controlled conditions to ensure the complete conversion of isobutyric acid to isobutyryl chloride .

Industrial Production Method:

Chlorination of Isobutyric Acid: Isobutyric acid is reacted with thionyl chloride or phosphorus trichloride.

Reaction Conditions: The reaction is typically conducted at elevated temperatures, and the by-products such as sulfur dioxide and hydrogen chloride are removed.

Purification: The crude product is purified by distillation to obtain pure isobutyryl chloride.

Analyse Des Réactions Chimiques

Isobutyryl chloride undergoes various chemical reactions, including:

Dehydrohalogenation: When treated with triethylamine, isobutyryl chloride undergoes dehydrohalogenation to form 2,2,4,4-tetramethylcyclobutanedione.

Formation of Acid Fluoride: Treatment with hydrogen fluoride converts isobutyryl chloride to the corresponding acid fluoride.

Acylation Reactions: Isobutyryl chloride is used as an acylating agent for the synthesis of various compounds, including ketimine derivatives of alpha-amino esters, nucleosides, and pyrroles.

Common Reagents and Conditions:

Triethylamine: Used in dehydrohalogenation reactions.

Hydrogen Fluoride: Used to form acid fluorides.

Organic Solvents: Such as dichloromethane, are commonly used in these reactions.

Major Products:

- 2,2,4,4-Tetramethylcyclobutanedione

- Acid Fluorides

- Acylated Derivatives

Comparaison Avec Des Composés Similaires

- Acetyl Chloride

- Propionyl Chloride

- Butyryl Chloride

Is there anything else you would like to know about isobutyryl chloride?

Propriétés

IUPAC Name |

2-methylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c1-3(2)4(5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMOBVGABMBZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Record name | ISOBUTYRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052542 | |

| Record name | 2-Methylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyryl chloride appears as a colorless liquid. Irritates skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid; [Alfa Aesar MSDS] | |

| Record name | ISOBUTYRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19048 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

79-30-1 | |

| Record name | ISOBUTYRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl chloride, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6617F0VJZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of isobutyryl chloride?

A1: Isobutyryl chloride has the molecular formula C4H7ClO and a molecular weight of 106.55 g/mol. Its structure consists of an isopropyl group bonded to a carbonyl group, with a chlorine atom attached to the carbonyl carbon.

Q2: How can isobutyryl chloride be characterized spectroscopically?

A2: Isobutyryl chloride exhibits characteristic peaks in various spectroscopic techniques. In infrared spectroscopy (IR), a strong absorption band around 1800 cm−1 indicates the presence of the carbonyl group [, ]. In proton nuclear magnetic resonance (1H NMR) spectroscopy, the isopropyl group gives rise to characteristic signals.

Q3: Is isobutyryl chloride stable under various conditions?

A3: Isobutyryl chloride is sensitive to moisture and readily hydrolyzes in the presence of water to form isobutyric acid and hydrogen chloride []. It should be stored under anhydrous conditions.

Q4: How is isobutyryl chloride used in acylation reactions?

A4: Isobutyryl chloride is a highly reactive acylating agent commonly employed to introduce the isobutyryl group into molecules. It reacts readily with various nucleophiles, including alcohols [, , ], amines [, , , , ], and enolates [], to form esters, amides, and β-dicarbonyl compounds, respectively.

Q5: Can you provide an example of a reaction where isobutyryl chloride acts as an acylating agent?

A5: In the synthesis of molnupiravir, an antiviral drug, isobutyryl chloride is used for the chemoselective acylation of cytidine’s primary alcohol []. This reaction is carried out in DMF using triethylamine as a base.

Q6: Are there any examples of isobutyryl chloride participating in reactions other than acylations?

A6: Isobutyryl chloride reacts with triethylphosphite to form diethyl isobutyrylphosphonate, demonstrating its participation in the "acyl-Arbuzov" reaction []. This reaction proceeds rapidly at 0°C and provides a valuable intermediate for synthesizing alkyl phosphonates.

Q7: How does the reactivity of isobutyryl chloride compare to other acylating agents?

A7: In a study comparing the acylation rates of anilines with different acylating agents, isobutyryl chloride was found to be more reactive than dimethylketen but less reactive than isobutyryl bromide []. Interestingly, the addition of carboxylic acids, like isobutyric acid, catalyzed the acylation reaction with dimethylketen but not with isobutyryl halides. This suggests different mechanisms are at play depending on the acylating agent used.

Q8: How does the structure of isobutyryl chloride influence its reactivity?

A8: The presence of the chlorine atom, being a good leaving group, makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack and making isobutyryl chloride a reactive acylating agent. The branched isopropyl group can also exert steric effects, influencing the reactivity and selectivity of reactions involving isobutyryl chloride [].

Q9: How can the stability of isobutyryl chloride be improved for storage or specific applications?

A9: Due to its reactivity with water, isobutyryl chloride is typically stored under anhydrous conditions, often under an inert atmosphere. For reactions, it is often used in anhydrous solvents like dichloromethane, tetrahydrofuran, or diethyl ether [, , ].

Q10: What safety precautions should be taken when handling isobutyryl chloride?

A10: Isobutyryl chloride is corrosive and should be handled with care. It can cause severe skin burns and eye damage. It is also harmful if inhaled. Proper personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this reagent.

Q11: What are some applications of isobutyryl chloride in the synthesis of biologically active molecules?

A11: Isobutyryl chloride plays a crucial role in the synthesis of various pharmaceuticals and biologically active compounds. For example, it is employed in preparing molnupiravir, a promising oral drug for treating COVID-19 [], and bortezomib, a proteasome inhibitor used in cancer therapy [].

Q12: Are there any applications of isobutyryl chloride in material science or other fields?

A12: While the provided research papers mainly focus on its use in organic synthesis, isobutyryl chloride's reactivity makes it a potential building block for various materials. For instance, it can be utilized to modify polymers, introducing the isobutyryl group to alter their properties [].

Q13: Are there any alternative reagents or methods that can be used in place of isobutyryl chloride for specific applications?

A13: The choice of whether to use isobutyryl chloride or an alternative depends on the specific reaction and desired outcome. For instance, while isobutyryl chloride is commonly used for acylation, alternative acylating agents like isobutyric anhydride [] or carboxylic acid/dimethylketen systems [] can be employed depending on the desired reactivity and selectivity.

Q14: What research tools and techniques are commonly employed to study reactions involving isobutyryl chloride?

A14: Researchers use various techniques to investigate reactions with isobutyryl chloride, including nuclear magnetic resonance (NMR) spectroscopy to monitor reaction progress and identify products [, ], infrared (IR) spectroscopy to characterize functional groups [, ], and gas chromatography-mass spectrometry (GC-MS) to analyze volatile compounds [].

Q15: How does research on isobutyryl chloride connect to different scientific disciplines?

A15: The study of isobutyryl chloride spans organic chemistry, medicinal chemistry, and material science. For example, understanding its reactivity and selectivity in organic synthesis is crucial for developing new synthetic methods and strategies. These methodologies can then be applied in medicinal chemistry to synthesize novel drug candidates, including antiviral agents like molnupiravir [] and anticancer therapeutics like bortezomib [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

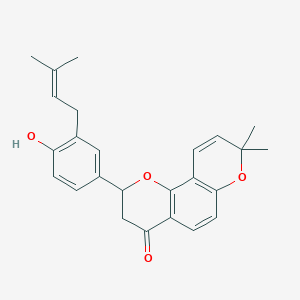

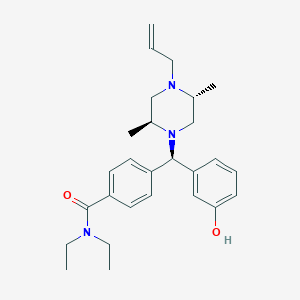

![(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B124207.png)